molecular formula C15H22N2O2 B15258707 N-(2,3-Dimethylphenyl)-2-[(oxolan-2-ylmethyl)amino]acetamide

N-(2,3-Dimethylphenyl)-2-[(oxolan-2-ylmethyl)amino]acetamide

Cat. No.: B15258707
M. Wt: 262.35 g/mol
InChI Key: HKTGTJCUBHFQRO-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-2-[(oxolan-2-ylmethyl)amino]acetamide is a synthetic organic compound that belongs to the class of amides It features a phenyl ring substituted with two methyl groups and an oxolane ring attached to an aminoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dimethylphenyl)-2-[(oxolan-2-ylmethyl)amino]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dimethylphenylamine and oxolane-2-carboxylic acid.

    Amidation Reaction: The carboxylic acid group of oxolane-2-carboxylic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The activated intermediate then reacts with 2,3-dimethylphenylamine to form the desired amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, solvent recycling, and other process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dimethylphenyl)-2-[(oxolan-2-ylmethyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2,3-Dimethylphenyl)-2-[(oxolan-2-ylmethyl)amino]acetamide may have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

    Materials Science: Potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3-Dimethylphenyl)-2-[(oxolan-2-ylmethyl)amino]acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-Dimethylphenyl)-2-[(oxolan-2-ylmethyl)amino]propionamide
  • N-(2,3-Dimethylphenyl)-2-[(oxolan-2-ylmethyl)amino]butyramide

Uniqueness

N-(2,3-Dimethylphenyl)-2-[(oxolan-2-ylmethyl)amino]acetamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the oxolane ring. These structural features may impart distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2-(oxolan-2-ylmethylamino)acetamide

InChI

InChI=1S/C15H22N2O2/c1-11-5-3-7-14(12(11)2)17-15(18)10-16-9-13-6-4-8-19-13/h3,5,7,13,16H,4,6,8-10H2,1-2H3,(H,17,18)

InChI Key

HKTGTJCUBHFQRO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CNCC2CCCO2)C

Origin of Product

United States

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